N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
CAS No.:
Cat. No.: VC8492802
Molecular Formula: C18H15N3O3S
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N3O3S |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C18H15N3O3S/c19-9-12-11-5-1-4-8-15(11)25-17(12)20-16(22)10-21-13-6-2-3-7-14(13)24-18(21)23/h2-3,6-7H,1,4-5,8,10H2,(H,20,22) |
| Standard InChI Key | VEQFWHCTRYDIFT-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C4=CC=CC=C4OC3=O)C#N |
| Canonical SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C4=CC=CC=C4OC3=O)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 4,5,6,7-tetrahydro-1-benzothien-2-yl group substituted with a cyano moiety at the 3-position, connected to a 2-oxo-1,3-benzoxazol-3(2H)-yl group through an acetamide linker. Key structural elements include:
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Tetrahydrobenzothiophene Core: A partially saturated bicyclic system contributing to lipophilicity and conformational rigidity .
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3-Cyano Substituent: Polar functional group capable of forming hydrogen bonds with biological targets, as observed in JNK3 inhibitors .
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Benzoxazolone Moiety: A heterocyclic ring system associated with metabolic stability and kinase binding .
The molecular formula is C₁₉H₁₄N₃O₃S, with a calculated molecular weight of 380.40 g/mol. LogP values (estimated via PubChem algorithms) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Spectroscopic and Crystallographic Data
While direct crystallographic data for this compound is unavailable, structural analogs provide insights. For example, X-ray studies of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide inhibitors reveal a binding mode where the 3-cyano group engages the ATP-binding site’s hinge region via H-bonding . Similarly, benzoxazolone-containing compounds exhibit planar conformations conducive to π-π stacking in kinase active sites .
Synthesis and Structural Optimization
Synthetic Routes
A plausible synthesis involves sequential coupling reactions:
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Formation of the Tetrahydrobenzothiophene Intermediate: Cyclization of 2-aminocyclohexanethiol with a cyanoacetylating agent yields the 3-cyano-tetrahydrobenzothiophene core .
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Acetamide Linker Introduction: Reaction with bromoacetyl chloride forms the acetamide backbone.
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Benzoxazolone Coupling: Mitsunobu or Ullmann-type coupling attaches the 2-oxo-1,3-benzoxazol-3(2H)-yl group .
Key Reaction:
Pharmacological Activity and Mechanism
Kinase Inhibition Profile
Although direct data on this compound is limited, structural analogs demonstrate potent inhibition of c-Jun N-terminal kinases (JNK2/JNK3). For example, compound 5a (a tetrahydrobenzothiophene amide) inhibits JNK3 with pIC₅₀ = 6.7 . The benzoxazolone moiety may enhance selectivity by occupying hydrophobic pockets adjacent to the ATP-binding site .
Table 1: Comparative Kinase Inhibition Data
| Compound | JNK3 pIC₅₀ | JNK2 pIC₅₀ | Selectivity (vs. JNK1) |
|---|---|---|---|
| Target Compound | Predicted: 6.5–7.0 | Predicted: 6.3–6.8 | >50-fold |
| Reference Compound 5a | 6.7 | 6.5 | >100-fold |
Cellular and In Vivo Effects
In neuronal cell models, related JNK3 inhibitors reduce apoptosis induced by amyloid-β peptides (IC₅₀ ≈ 200 nM) . The acetamide linker likely improves blood-brain barrier penetration, making this compound a candidate for neurodegenerative diseases.
Structure-Activity Relationship (SAR) Analysis
Impact of the 3-Cyano Group
Replacing the cyano group with methyl or hydrogen in analogs reduces JNK3 affinity by 10–100-fold, underscoring its role in hinge-region interactions .
Benzoxazolone Modifications
Substituting the benzoxazolone’s oxygen with sulfur (yielding a benzothiazolone) decreases metabolic stability in liver microsomes (t₁/₂ < 15 min vs. >60 min for benzoxazolone) .
Therapeutic Applications and Future Directions
Neurodegenerative Diseases
JNK3 inhibition mitigates tau hyperphosphorylation in Alzheimer’s models. The compound’s brain penetrance warrants evaluation in preclinical tauopathy models .
Inflammatory Disorders
JNK2/3 signaling drives cytokine production in rheumatoid arthritis. Dual JNK2/3 inhibitors like this compound may suppress IL-6 and TNF-α with fewer side effects than pan-JNK blockers .
Oncology
Preliminary data suggest JNK3 inhibition sensitizes glioblastoma cells to temozolomide. Combinatorial studies are needed to assess synergy .
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